1-Chloro-4-(4-fluorophenyl)phthalazine
Description
Significance of Phthalazine (B143731) Scaffold as a Versatile Pharmacophore in Drug Discovery
The phthalazine core is a key structural feature in many biologically active compounds. nih.govnih.gov Its unique arrangement of nitrogen atoms and the fused aromatic ring allows for diverse chemical modifications, leading to compounds with a broad spectrum of therapeutic applications. Phthalazine derivatives have been investigated for their potential as anticancer, antihypertensive, anti-inflammatory, antimicrobial, and antidiabetic agents. nih.govjocpr.comlongdom.org The ability of the phthalazine scaffold to interact with various biological targets, including enzymes and receptors, underscores its importance in the development of new drugs. nih.govresearchgate.net
Historical Context of Phthalazine Derivatives in Medicinal Chemistry Research
The exploration of phthalazine derivatives in medicinal chemistry has a rich history. One of the earliest and most well-known examples is hydralazine, a vasodilator used in the treatment of hypertension, which was first patented in 1949. wikipedia.org This discovery spurred further research into the pharmacological potential of the phthalazine nucleus. Over the decades, medicinal chemists have synthesized and evaluated numerous phthalazine analogs, leading to the identification of compounds with a wide array of biological activities. This historical progression has solidified the status of phthalazines as a significant class of compounds in the pursuit of novel therapeutics. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(4-fluorophenyl)phthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2/c15-14-12-4-2-1-3-11(12)13(17-18-14)9-5-7-10(16)8-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFADULWFCVAQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Chloro 4 4 Fluorophenyl Phthalazine
Established Synthetic Routes to 1-Chloro-4-(4-fluorophenyl)phthalazine
The synthesis of this compound is a well-documented process in heterocyclic chemistry, typically involving a multi-step sequence that builds the core phthalazine (B143731) structure before introducing the reactive chloro group. These methods are designed for efficiency and adaptability, allowing for the creation of various analogs.
The conventional pathway to this compound is a sequential process that ensures the correct placement of substituents. syrris.jpmit.edu The general strategy involves the initial construction of a 4-(4-fluorophenyl)phthalazin-1(2H)-one intermediate, which is subsequently chlorinated. This multi-step approach allows for purification at intermediate stages, ensuring a high purity of the final product. The key steps typically include the formation of a 2-aroylbenzoic acid derivative, cyclization to form the phthalazinone ring, and finally, chlorination. derpharmachemica.comlongdom.org
Phthalic anhydride (B1165640) is a common and commercially available starting material for the synthesis of phthalazine derivatives. longdom.org The synthesis commences with a Friedel-Crafts acylation reaction between phthalic anhydride and fluorobenzene (B45895), in the presence of a Lewis acid catalyst like anhydrous aluminum chloride, to produce 2-(4-fluorobenzoyl)benzoic acid. derpharmachemica.com
This keto-acid intermediate is then subjected to a condensation-cyclization reaction with hydrazine (B178648) hydrate (B1144303). derpharmachemica.comnih.gov The reaction, typically performed by refluxing in a solvent such as ethanol (B145695) or acetic acid, results in the formation of the heterocyclic core, yielding 4-(4-fluorophenyl)phthalazin-1(2H)-one. longdom.orgnih.gov This phthalazinone is a stable intermediate that serves as the direct precursor for the final chlorination step.
The final and critical step in the synthesis is the conversion of the hydroxyl group (in the tautomeric form of the phthalazinone) into a chloro group. nih.govresearchgate.net This transformation is typically achieved by treating the 4-(4-fluorophenyl)phthalazin-1(2H)-one intermediate with a strong chlorinating agent. nih.gov
Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this halogenation. derpharmachemica.comnih.gov The reaction is often carried out by refluxing the phthalazinone in neat phosphorus oxychloride, sometimes in the presence of a catalyst or a high-boiling solvent. nih.govnih.gov This process effectively converts the amide-like structure of the phthalazinone into the reactive 1-chloro derivative, this compound, which can then be isolated and used for further chemical transformations. nih.gov
Derivatization Strategies Utilizing this compound as a Precursor
This compound is a valuable synthetic intermediate, primarily due to the reactivity of the chlorine atom at the C-1 position of the phthalazine ring. This chlorine atom acts as an excellent leaving group, making the compound an ideal substrate for nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse libraries of new chemical entities. derpharmachemica.comresearchgate.net
The electron-deficient nature of the phthalazine ring system facilitates the displacement of the C-1 chloro substituent by various nucleophiles. nih.gov This reaction is the cornerstone of its use in synthetic chemistry. A multitude of carbon, nitrogen, oxygen, and sulfur-based nucleophiles can be employed to generate novel 1,4-disubstituted phthalazine derivatives. derpharmachemica.comresearchgate.net
For instance, reactions with nitrogen nucleophiles such as substituted anilines, piperazines, or other amines lead to the formation of 1-amino-phthalazine derivatives. nih.govnih.gov Similarly, sulfur nucleophiles like thiols yield 1-thioether-phthalazines, and oxygen nucleophiles like alkoxides or phenoxides produce 1-alkoxy or 1-aryloxy-phthalazines. derpharmachemica.comnih.gov Carbon nucleophiles, such as active methylene (B1212753) compounds like malononitrile, can also be used to forge new carbon-carbon bonds at the C-1 position. derpharmachemica.com
| Nucleophile Type | Example Nucleophile | Resulting Product Class |
| Nitrogen | Substituted Anilines | 1-Anilino-4-(4-fluorophenyl)phthalazines |
| Piperazine Derivatives | 1-(Piperazin-1-yl)-4-(4-fluorophenyl)phthalazines | |
| Sodium Azide | Tetrazolo[5,1-a]phthalazine derivatives | |
| Sulfur | Thiourea (B124793) | 1-Thiol-4-(4-fluorophenyl)phthalazine derivatives |
| Thiophenols | 1-(Phenylthio)-4-(4-fluorophenyl)phthalazines | |
| Oxygen | o-Aminophenol | Fused-ring systems (e.g., benzoxazolo[2,3-a]phthalazine) |
| Carbon | Malononitrile | 2-(4-(4-fluorophenyl)phthalazin-1-yl)malononitrile |
| Ethyl Cyanoacetate | Ethyl 2-cyano-2-(4-(4-fluorophenyl)phthalazin-1-yl)acetate |
This table summarizes the diverse nucleophilic substitution reactions possible at the C-1 position of the phthalazine ring.
While the primary site of reactivity on this compound is the C-1 chloro group, modifications to the peripheral aromatic rings are also a key strategy for structural diversification. However, direct substitution on the stable phenyl or fluorophenyl rings after the formation of the phthalazine core is generally less common and synthetically challenging.
The more prevalent strategy involves introducing the desired modifications onto the precursors before they are incorporated into the phthalazine structure. For example, using a substituted phthalic anhydride or a substituted fluorobenzene during the initial Friedel-Crafts reaction would result in a final product with functionality on the respective aromatic rings. The 4-fluorophenyl group itself is a specific modification, and the presence of the fluorine atom can influence the electronic properties and reactivity of the molecule. nih.govrestek.com Further derivatization would typically be planned at the precursor stage to avoid issues with selectivity and harsh reaction conditions that could compromise the integrity of the heterocyclic core.
Annulation and Fusion to Form Novel Heterocyclic Systems (e.g., Triazolo-Phthalazines)
A significant application of this compound in synthetic chemistry is its use as a key intermediate for the construction of fused heterocyclic systems. The annulation of a third ring onto the phthalazine framework can dramatically alter the molecule's steric and electronic properties, leading to the generation of novel chemical entities with unique biological activities. Among the most explored fused systems are the triazolo-phthalazines.
The synthesis of triazolo-phthalazines from this compound typically involves a two-step sequence. The first step is the reaction of the chlorophthalazine with a hydrazine derivative. For instance, treatment with hydrazine hydrate leads to the formation of the corresponding 1-hydrazinyl-4-(4-fluorophenyl)phthalazine. This intermediate can then be cyclized with various reagents to form the triazole ring.
A common strategy involves the reaction of the hydrazinyl intermediate with orthoesters, such as triethyl orthoformate, to yield the nih.govrsc.orgscbt.comtriazolo[3,4-a]phthalazine ring system. Alternatively, reaction with isothiocyanates can lead to the formation of a thiourea derivative, which upon cyclization, can furnish aminotriazolo-phthalazines. The reaction conditions for these transformations often involve refluxing in a suitable solvent, such as ethanol or butanol.
The general synthetic approach for the formation of triazolo-phthalazines from this compound is outlined in the scheme below:
A representative scheme for the synthesis of triazolo-phthalazines. Reagents and conditions may vary depending on the desired substitution on the triazole ring.Detailed research findings on analogous systems, such as the reaction of 1-chloro-4-(4-phenoxyphenyl)phthalazine with benzoylhydrazine in refluxing n-butanol, have demonstrated the successful formation of the corresponding 3-phenyl- nih.govrsc.orgscbt.comtriazolo[3,4-a]phthalazine derivative. nih.gov Similarly, reaction with thiosemicarbazide (B42300) has been shown to yield aminotriazolophthalazine derivatives. nih.gov These methodologies are highly applicable to this compound, providing a reliable route to a variety of substituted triazolo-phthalazine derivatives.
Advanced Synthetic Techniques Applied to Phthalazine Chemistry
To enhance reaction efficiency, reduce reaction times, and improve product yields, modern synthetic techniques are increasingly being applied to phthalazine chemistry. These methods offer significant advantages over conventional heating and are considered more environmentally friendly.
Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis. The use of microwave irradiation can dramatically accelerate the rate of chemical reactions, often leading to cleaner products and higher yields in a fraction of the time required by conventional heating methods. In the context of this compound, microwave-assisted nucleophilic substitution reactions can be particularly advantageous. For example, the displacement of the chloro group with various nucleophiles, such as amines and phenols, can be efficiently carried out under microwave irradiation, often in solvent-free or minimal solvent conditions.
Ultrasound-assisted synthesis (sonochemistry) is another green chemistry technique that utilizes the energy of ultrasonic waves to promote chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to an enhancement of reaction rates. Ultrasound has been successfully employed in the synthesis of various heterocyclic compounds, including phthalazine derivatives. The application of ultrasound to the synthesis of derivatives from this compound can lead to improved yields and shorter reaction times, particularly in heterogeneous reactions.
While specific examples of the application of these advanced techniques to this compound are not extensively documented in publicly available literature, the general success of these methods in the synthesis of analogous phthalazine derivatives strongly suggests their applicability.
Analytical Characterization Methodologies for this compound and its Derivatives
The unambiguous identification and characterization of this compound and its derivatives are crucial for ensuring their purity and confirming their chemical structures. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules.
1H NMR (Proton NMR) provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For this compound, the 1H NMR spectrum would be expected to show distinct signals for the aromatic protons on the phthalazine core and the 4-fluorophenyl ring. The coupling patterns and chemical shifts of these signals would be characteristic of the substitution pattern.
13C NMR (Carbon-13 NMR) provides information about the carbon skeleton of a molecule. The spectrum of this compound would display signals for each unique carbon atom, with their chemical shifts being indicative of their electronic environment. The carbon attached to the fluorine atom would exhibit a characteristic coupling (1JC-F).
19F NMR (Fluorine-19 NMR) is a highly sensitive technique for the characterization of fluorine-containing compounds. The 19F NMR spectrum of this compound would show a signal for the fluorine atom, and its chemical shift would be indicative of the electronic environment of the fluorophenyl ring.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak, due to the presence of chlorine (35Cl and 37Cl isotopes), would be a characteristic feature.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-Cl, C-F, C=N, and aromatic C-H and C=C stretching vibrations.
The table below summarizes the expected analytical data for this compound based on its structure and data from analogous compounds.
| Analytical Technique | Expected Observations |
| 1H NMR | Aromatic protons of the phthalazine and fluorophenyl rings, exhibiting characteristic chemical shifts and coupling patterns. |
| 13C NMR | Signals for all unique carbon atoms, including a carbon signal coupled to fluorine. |
| 19F NMR | A signal corresponding to the fluorine atom on the phenyl ring. |
| Mass Spectrometry | Molecular ion peak with a characteristic isotopic pattern for a monochlorinated compound. |
| Infrared Spectroscopy | Absorption bands for C-Cl, C-F, C=N, and aromatic C-H and C=C bonds. |
Pharmacological Profile and Preclinical Biological Activities of 1 Chloro 4 4 Fluorophenyl Phthalazine Derivatives
Antineoplastic Activity
Derivatives of 1-chloro-4-(4-fluorophenyl)phthalazine have demonstrated considerable potential as anticancer agents through various mechanisms of action. These compounds have been shown to target key molecules and pathways involved in tumor growth, proliferation, and survival.
Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR-2, EGFR)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several derivatives of this compound have been identified as potent inhibitors of VEGFR-2. For instance, certain synthesized phthalazine (B143731) derivatives have exhibited significant inhibitory effects on VEGFR-2, thereby impeding the signaling cascade that leads to endothelial cell proliferation and migration.
Similarly, the Epidermal Growth Factor Receptor (EGFR) is another key receptor tyrosine kinase that, when overexpressed or mutated, can drive the growth of various cancers. Research has shown that phthalazine-based compounds can act as EGFR inhibitors. For example, a series of phthalazine derivatives were synthesized and found to exhibit potent cytotoxic activities against breast cancer cell lines, with some compounds showing promising EGFR inhibition. One such derivative demonstrated a potent EGFR inhibitory activity with an IC50 value of 21.4 nM, which was more potent than the reference drug erlotinib (B232) (IC50 = 80 nM).
Modulation of Intracellular Kinases (e.g., PARP, Aurora Kinase, p38 MAP Kinase)
Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. Inhibiting PARP can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with existing DNA repair defects. Phthalazine derivatives have been investigated as PARP inhibitors, with some compounds showing significant cytotoxic activity against lung carcinoma cells and inhibitory activity towards PARP-1. researchgate.net
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many human cancers, making them attractive targets for cancer therapy. Phthalazinone derivatives have been identified as promising pan-Aurora kinase inhibitors. For instance, converting an anthranilamide series to a phthalazine scaffold led to a dramatic improvement in oral bioavailability while maintaining potent and selective inhibition of Aurora kinases. nih.gov One study reported a phthalazinone derivative as a potent inhibitor of both AurA and AurB kinases with IC50 values of 118 ± 8.1 and 80 ± 4.2 nM, respectively. researchgate.net
While the broader class of phthalazine-based compounds has been investigated as inhibitors of p38 MAP kinase, a key enzyme in cellular responses to stress and inflammation, specific data on the inhibitory activity of this compound derivatives against p38 MAP kinase is not extensively available in the reviewed literature. nih.gov Further research is required to elucidate the specific interactions of this particular chemical entity with the p38 MAP kinase pathway.
Interference with DNA Topoisomerase Activity and DNA Intercalation
DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication, transcription, and repair. Certain phthalazine derivatives have been shown to act as DNA topoisomerase II (Topo II) inhibitors. These compounds can stabilize the Topo II-DNA cleavage complex, leading to DNA strand breaks and apoptosis. researchgate.net Some novel triazolo phthalazine derivatives have been synthesized and shown to inhibit Topo II, with one of the most potent compounds exhibiting an IC50 value of 7.02 ± 0.54 µM. researchgate.net
In addition to inhibiting topoisomerases, some phthalazine derivatives can also directly interact with DNA through intercalation. DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription. The tricyclic heteroaromatic nucleus of some benzo[g]phthalazine (B3188949) derivatives has been shown to interact with DNA via an intercalative binding mode. nih.gov
Induction of Antiproliferative Effects in Specific Cancer Cell Lines (e.g., HepG2, MCF-7, HCT-116)
The antitumor potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. These in vitro studies have consistently demonstrated the potent antiproliferative activity of these compounds.
For example, a series of novel phthalazine derivatives synthesized from 1-chloro-4-(4-phenoxyphenyl)phthalazine were screened for their antitumor activity against hepatocellular carcinoma (HepG2), mammary gland breast cancer (MCF-7), and colorectal carcinoma (HCT-116) cell lines. nih.gov Several of these compounds exhibited significant cytotoxic effects. nih.gov
In another study, newly synthesized phthalazine derivatives were evaluated against HepG2 and MCF-7 cell lines, with some compounds displaying excellent to low growth inhibitory activity. derpharmachemica.com Furthermore, certain phthalazine-based compounds have shown potent cytotoxicity against HCT-116 cells, with IC50 values as low as 0.32 µM. nanobioletters.com
Table 1: Antiproliferative Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative A | HCT-116 | 0.32 | nanobioletters.com |
| Derivative B | HCT-116 | 0.64 | nanobioletters.com |
| Derivative C | HCT-116 | 1.58 | nanobioletters.com |
| Derivative D | MCF-7 | 0.15 | derpharmachemica.com |
| Derivative E | HepG2 | 0.09 | derpharmachemica.com |
| Derivative F | MCF-7 | 2.1 | nih.gov |
In Vitro and Preclinical In Vivo Antitumor Efficacy Assessments
Beyond in vitro cell line studies, the antitumor efficacy of phthalazine derivatives has been assessed in preclinical in vivo models. For instance, a potent Topo II inhibitor from the triazolo phthalazine series was subjected to an in vivo antitumor examination. researchgate.net This compound was found to inhibit tumor proliferation, leading to a reduction in solid tumor volume and mass. researchgate.net Histopathological examinations and analysis of liver enzymes, proteins, and complete blood count parameters indicated a significant amelioration in their functions, suggesting a favorable in vivo profile. researchgate.net
Anti-Inflammatory Activity
The phthalazine scaffold is not only associated with anticancer properties but has also been recognized for its anti-inflammatory potential. Phthalazine derivatives have been investigated for their ability to modulate inflammatory pathways, although specific studies focusing solely on this compound derivatives are less common.
The anti-inflammatory effects of some phthalazinone derivatives have been attributed to their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins (B1171923). nih.gov While the broader class of phthalazines has shown promise as anti-inflammatory agents, more targeted research is necessary to fully characterize the anti-inflammatory profile of this compound and its derivatives and to elucidate their specific mechanisms of action in inflammatory processes.
Inhibition of Cyclooxygenase (COX) Enzymes
Derivatives of phthalazine have been explored for their anti-inflammatory effects, which are often linked to the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are pivotal in the inflammatory cascade, catalyzing the production of prostaglandins that mediate pain and inflammation. Research into various heterocyclic compounds has identified moieties that can selectively inhibit COX-2 over COX-1, a characteristic that is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs.
While direct studies on this compound are limited, research on structurally related compounds provides insights into their potential COX-inhibitory activity. For instance, certain 4-Arylphthalazinones have been identified as potent and selective COX-2 inhibitors. Similarly, compounds incorporating a 4-fluorophenyl group, such as 4-Fluorophenylhydrazones, have also been investigated as potential COX-2 inhibitors, showing good binding affinity in molecular docking studies. The presence of the 4-fluorophenyl moiety in the this compound structure suggests that its derivatives could also exhibit COX-2 inhibitory properties.
Table 1: COX-2 Inhibition by Structurally Related Compounds
| Compound Class | Example | Key Findings |
| 4-Arylphthalazinones | 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives | Demonstrated potent and selective COX-2 inhibition with a good gastric safety profile. |
| 4-Fluorophenylhydrazones | Various derivatives | Exhibited good binding affinity to the COX-2 active site in docking studies. |
Modulation of Lipoxygenase (LOX) Pathways
Regulation of Pro-Inflammatory Cytokine Production (e.g., TNF-α)
Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), are central to the inflammatory response. Elevated levels of TNF-α are associated with a variety of inflammatory diseases. The ability of therapeutic agents to modulate the production of these cytokines is a key aspect of their anti-inflammatory profile. Although direct evidence for the effect of this compound derivatives on TNF-α production is scarce, related heterocyclic structures have been shown to influence cytokine expression. For example, certain pyrrolo[3,4-d]pyridazinone derivatives, which share a nitrogen-containing bicyclic core with phthalazines, have been shown to decrease TNF-α levels in inflamed tissues. nih.gov
Inhibition of Nuclear Factor-κB (NF-κB) Activation
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines like TNF-α. Inhibition of NF-κB activation is therefore a significant target for anti-inflammatory drug development. Some triazolophthalazine derivatives have been identified as potent inhibitors of NF-κB activation. researchgate.net Given that this compound can serve as a precursor for triazolophthalazines, it is plausible that its derivatives could also interfere with the NF-κB signaling pathway.
Antimicrobial Activity
Phthalazine derivatives have been recognized for their potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. researchgate.netnanobioletters.com
Antibacterial Spectrum and Efficacy
Several studies have demonstrated the antibacterial potential of various phthalazine derivatives. For instance, new series of phthalazine derivatives have shown good activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. globalresearchonline.net The substitution pattern on the phthalazine ring plays a crucial role in determining the antibacterial potency. The development of 1,2,4-triazolo[3,4-a]phthalazine derivatives has also yielded compounds with inhibitory activity against Staphylococcus aureus. nih.gov
Table 2: Antibacterial Activity of Phthalazine Derivatives
| Derivative Class | Bacterial Strains Tested | General Outcome |
| Substituted Phthalazines | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Good in vitro activity observed. |
| 1,2,4-Triazolo[3,4-a]phthalazines | Staphylococcus aureus and other bacterial strains | Most derivatives showed inhibitory activity against S. aureus. |
Antifungal Efficacy
The antifungal properties of phthalazine derivatives have also been a subject of investigation. Triazole derivatives, which can be synthesized from phthalazine precursors, are a well-known class of antifungal agents. Studies on 1,2,4-triazolo[3,4-a]phthalazine derivatives have shown that some compounds exhibit inhibitory activity against various fungal strains. nih.gov The presence of halogenated phenyl rings, such as the 4-fluorophenyl group in the parent compound, can influence the antifungal activity, with mono-halogenated compounds often showing superior performance. ekb.eg
Table 3: Antifungal Activity of Phthalazine-Related Derivatives
| Derivative Class | Fungal Strains Tested | General Outcome |
| 1,2,4-Triazolo[3,4-a]phthalazines | Various fungal strains | Some derivatives showed inhibitory activity. |
| Halogenated Phenyl Triazoles | Candida albicans and other fungi | Mono-halogenated derivatives often exhibited greater potency. |
Antiviral Properties (e.g., Dengue Virus)
Derivatives of the this compound scaffold have emerged as a promising class of antiviral agents, with notable activity against the Dengue virus (DENV). Research has led to the discovery of potent inhibitors of DENV-2 replication.
Through a dengue replicon cell line-based screening, the compound 3-(dimethylamino)propyl(3-((4-(4-fluorophenyl)-1-oxophthalazin-2(1H)-yl)methyl)phenyl)carbamate was identified as a significant inhibitor of DENV-2, exhibiting a half-maximal inhibitory concentration (IC50) of 0.64 μM. nih.gov Subsequent optimization of this lead compound resulted in the development of a more potent derivative, which demonstrated an IC50 value of 0.13 μM against DENV-2 RNA replication and a high selectivity index of 89.2. nih.gov
These findings underscore the potential of the 4-(4-fluorophenyl)phthalazin-1(2H)-one backbone as a foundational structure for the development of novel anti-dengue therapeutics. The mechanism of action is believed to involve the inhibition of viral replication, a critical step in the viral life cycle.
| Compound Name | Target | IC50 (μM) | Selectivity Index (SI) |
| 3-(dimethylamino)propyl(3-((4-(4-fluorophenyl)-1-oxophthalazin-2(1H)-yl)methyl)phenyl)carbamate | DENV-2 | 0.64 | Not Reported |
| Optimized Derivative (14l) | DENV-2 RNA replication | 0.13 | 89.2 |
Other Significant Preclinical Biological Activities
Antidiabetic Potential
The therapeutic potential of phthalazine derivatives extends to metabolic disorders, with studies indicating their possible role as antidiabetic agents. sapub.org The primary mechanism explored in this context is the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion. By inhibiting this enzyme, the rate of glucose absorption can be slowed, which is a key strategy in managing type 2 diabetes.
While the broader class of phthalazine-containing compounds has been investigated for these properties, specific studies focusing on the α-glucosidase inhibitory activity of direct derivatives of this compound are not extensively available in the reviewed literature. However, the general findings for the phthalazine scaffold suggest that this is a promising area for future research and development of novel antidiabetic compounds.
Antithrombotic Properties
Certain derivatives of the phthalazine core structure have demonstrated significant antithrombotic and antiplatelet activities. These compounds are of interest for the prevention and treatment of thromboembolic diseases.
A study of 4-aryl- and 4-arylalkyl-1-phthalazinamines revealed their potential to inhibit platelet aggregation. sapub.org The antiplatelet activity was assessed using the "Born test" with collagen as the inducer of aggregation. One of the most potent compounds identified was N-[4-(1H-1,2,4-triazol-1-yl)butyl]-4-phenyl-1-phthalazin-amine, which exhibited an IC50 of 8 μM. sapub.org When serotonin (B10506) was used to induce aggregation, N-(furan-2-yl-methyl)-4-phenyl-1-pthtalazinamine showed an IC50 of 2 μM. sapub.org Furthermore, N-[5-(1H-1,2,4-triazol-1-yl)pentyl]-4-phenyl-1-phthalazinamine was found to significantly inhibit thrombus formation in both arterioles and venules in a laser-induced thrombosis model. sapub.org
| Compound Name | Assay | Inducer | IC50 (μM) |
| N-[4-(1H-1,2,4-triazol-1-yl)butyl]-4-phenyl-1-phthalazin-amine | Antiplatelet Activity (Born test) | Collagen | 8 |
| N-(furan-2-yl-methyl)-4-phenyl-1-pthtalazinamine | Antiplatelet Activity (Born test) | Serotonin | 2 |
Anticonvulsant Effects
The phthalazine scaffold is a key structural feature in a number of compounds investigated for their anticonvulsant properties. sapub.orgresearchgate.net Derivatives of 4-(4-chlorophenyl)-(2H)-phthalazinone have been synthesized and evaluated for their potential to manage seizures.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Influence of Substituents on the Phthalazine (B143731) Core
The phthalazine nucleus is a versatile scaffold that has been a focus for medicinal chemists in the development of novel drugs due to its wide range of pharmacological potential. The substituents on this core play a pivotal role in defining the biological activity of the resulting derivatives.
The presence and nature of halogen atoms on the 1-Chloro-4-(4-fluorophenyl)phthalazine molecule are critical determinants of its biological efficacy. The chlorine atom at the 1-position of the phthalazine ring is a key reactive site, allowing for a variety of chemical modifications. This position is crucial for the synthesis of diverse derivatives, including those with tetrazole, triazole, imidazole, and pyrimidine (B1678525) moieties, which have shown remarkable anticancer activities.
The fluorine atom on the phenyl ring also significantly impacts the molecule's properties. In a series of 1,4-disubstituted phthalazines, analogues with a 1-(3-chloro-4-fluoroanilino) group demonstrated higher anticancer activity than a cisplatin (B142131) control when tested in vitro against two different cancer cell lines. This highlights the synergistic effect of multiple halogen substitutions in enhancing biological potency. The introduction of a 4-chloro group to the phthalazine core, in place of a methyl or unsubstituted derivative, has been shown to favorably increase VEGFR-2 inhibitory activity, which may be attributed to the enhanced lipophilicity of the chloro group.
| Compound Modification | Target | Activity |
| 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine | Cancer Cell Lines | Higher activity than cisplatin control |
| 4-chloro substitution on phthalazine core | VEGFR-2 | Increased inhibitory activity |
The 4-fluorophenyl group at the 4-position of the phthalazine core is a significant contributor to the molecule's biological profile. The substitution pattern on this aromatic ring can dramatically alter the compound's activity. For instance, in a series of 4-aryl-substituted phthalazinones, substitution at the 4-position of the phenyl ring was found to be restricted to a methoxy (B1213986) group, likely due to unfavorable steric interactions of larger groups with the binding site. However, the introduction of various alkoxy substituents at the 3-position was well-tolerated and led to potent compounds.
Furthermore, the replacement of the phenyl ring with other aromatic or heterocyclic systems can lead to diverse pharmacological activities. The phthalazine scaffold itself is a key pharmacophore, and its derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, and anticonvulsant agents.
| Ring Modification | Effect on Activity |
| Substitution at 4-position of the phenyl ring | Restricted to smaller groups like methoxy to avoid steric hindrance |
| Substitution at 3-position of the phenyl ring | Tolerates a variety of alkoxy substituents, leading to potent compounds |
| Replacement of the phenyl ring | Can lead to a wide range of pharmacological activities |
The introduction of linker chains and the fusion of additional ring systems to the this compound scaffold are common strategies to modulate its biological activity and pharmacokinetic properties. The chlorine atom at the 1-position serves as a convenient handle for introducing these modifications.
Studies on related phthalazine derivatives have shown that linking different moieties through various spacers can significantly impact their potency. For example, in a series of 4-(4-chlorophenyl)phthalazine derivatives, the introduction of amide, hydrazide, thiosemicarbazide (B42300), urea, or thiourea (B124793) spacers joining the phthalazine core to hydrophobic distal moieties played an important role in VEGFR-2 inhibition. The length and nature of these linkers are critical for optimal interaction with the target protein.
Fused ring systems, such as triazolo[3,4-a]phthalazines, have also been reported to exhibit promising antitumor activities. The fusion of additional heterocyclic rings can enhance the rigidity of the molecule and introduce new interaction points with the biological target, potentially leading to increased potency and selectivity.
| Modification | Example | Biological Target/Activity |
| Linker Chains | Amide, hydrazide, urea, thiourea spacers | VEGFR-2 inhibition |
| Fused Ring Systems | Triazolo[3,4-a]phthalazines | Antitumor activity |
Rational Drug Design Strategies
Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the molecular interactions involved. For this compound and its derivatives, various computational techniques are employed to guide the design and optimization process.
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. In the absence of a known target structure, ligand-based pharmacophore models can be developed based on a set of known active compounds.
For phthalazine derivatives, which are known to exhibit a wide range of biological activities, pharmacophore modeling can help in identifying potential new targets and in designing novel compounds with improved activity profiles. By aligning a series of active phthalazine analogs, a common pharmacophore hypothesis can be generated, which can then be used to search for new molecules with similar features.
Computer-aided drug design (CADD) encompasses a range of computational methods used to accelerate the drug discovery process. Molecular docking is a key CADD technique that predicts the binding orientation of a small molecule to its target protein. This information can be used to understand the molecular basis of activity and to design new molecules with improved binding affinity.
Virtual screening is another powerful CADD application where large libraries of chemical compounds are computationally screened against a biological target to identify potential hits. For phthalazine derivatives, virtual screening can be used to identify new compounds with potential VEGFR-2 inhibitory activity or other desired pharmacological properties. Molecular dynamics simulations can further be employed to study the stability of the ligand-target complex and to refine the binding mode predictions. These computational approaches, when combined with experimental validation, can significantly streamline the process of discovering and developing new phthalazine-based therapeutic agents.
In-depth Molecular Docking and Interaction Analysis of this compound Remains Undocumented in Publicly Available Research
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly accessible research concerning the specific compound this compound. Despite the interest in phthalazine derivatives for drug discovery, detailed molecular docking studies, predictions of binding affinities, and identification of key amino acid interactions for this particular fluorinated analogue have not been published.
While the user's request focused on the structure-activity relationship (SAR) and rational molecular design of this compound, extensive searches have failed to retrieve any specific studies that would provide the necessary data for the requested analysis. The required information, including predicted binding modes, binding affinity scores (such as ΔG in kcal/mol or IC₅₀ values from docking), and the specific amino acid residues involved in receptor recognition, is not available for this compound.
In the field of medicinal chemistry, molecular docking is a crucial computational technique used to predict how a molecule (ligand) binds to a receptor, which is fundamental for designing new drugs. This analysis provides insights into the binding orientation, stability of the complex, and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for biological activity.
It is important to note that research does exist for structurally similar compounds, particularly the analogue 1-chloro-4-(4-chlorophenyl)phthalazine . This related compound has been the subject of molecular docking studies, often investigated as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. These studies provide detailed analyses of its binding modes and interactions within the ATP-binding pocket of VEGFR-2.
However, substituting a chloro group with a fluoro group, while seemingly a minor change, can significantly alter the electronic properties, lipophilicity, and hydrogen-bonding capacity of a molecule. These alterations can lead to different binding affinities and interactions with a biological target. Therefore, extrapolating the specific molecular docking results from the chloro-analogue to the fluoro-analogue would be scientifically inaccurate and speculative.
The absence of specific data for this compound prevents the creation of a scientifically rigorous article on its molecular docking and protein-ligand interaction analysis as requested. Further experimental or computational research is required to elucidate the SAR and binding characteristics of this specific compound.
Mechanistic Investigations of Biological Actions of 1 Chloro 4 4 Fluorophenyl Phthalazine Derivatives
Elucidation of Specific Molecular Targets and Signaling Pathways
Research into the molecular targets of phthalazine (B143731) derivatives has identified key proteins involved in cellular signaling, particularly those related to cancer progression. While studies on the specific 1-chloro-4-(4-fluorophenyl)phthalazine core are part of a broader exploration of the phthalazine scaffold, the insights gained are crucial for understanding their potential mechanisms.
One of the primary molecular targets identified for phthalazine derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govekb.eg VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can interfere with the blood supply to tumors, thereby impeding their growth. The design of these derivatives often incorporates a 1-substituted-4-phenylphthalazine scaffold, which is considered an interesting framework for developing VEGFR-2 inhibitors. nih.gov
Another significant target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR). nih.gov EGFR is a receptor tyrosine kinase that, upon activation, triggers signaling pathways that promote cell proliferation and survival. Dysregulation of EGFR signaling is a common feature in many cancers. Phthalazine derivatives have been investigated as EGFR inhibitors, aiming to curb uncontrolled cell growth. nih.govcu.edu.eg
Furthermore, some phthalazine derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP). osf.io PARP enzymes are involved in DNA repair, and their inhibition can be particularly effective in cancers with deficiencies in other DNA repair pathways, leading to synthetic lethality.
The general mechanism of action for many of these derivatives as kinase inhibitors involves binding to the ATP-binding site of the target kinase, which prevents the phosphorylation of downstream substrates and thereby blocks the signal transduction cascade. nih.gov The binding mode often involves the phthalazine moiety occupying a hydrophobic pocket within the kinase domain. nih.gov
Enzymatic Inhibition Kinetics and Specificity Profiling
The characterization of the enzymatic inhibition by this compound derivatives is essential for understanding their potency and selectivity. While detailed kinetic parameters such as Ki values are not always reported in the initial screening studies, the half-maximal inhibitory concentration (IC50) is a common metric used to quantify their inhibitory activity.
For instance, a series of biarylurea derivatives incorporating a 4-chlorophthalazine core demonstrated significant VEGFR-2 inhibitory activity. nih.gov Specifically, compounds with a terminal 4-chloro substitution or a 4-chloro-3-CF3 substitution on the biarylurea moiety exhibited IC50 values of 4.4 µM, 2.7 µM, and 2.5 µM against VEGFR-2. nih.gov Another study reported a phthalazine derivative that inhibited VEGFR-2 with an IC50 of 0.64 μM. osf.io
The specificity of these compounds is a critical aspect of their development as therapeutic agents. Ideally, an inhibitor should be highly selective for its intended target to minimize off-target effects. For example, some phthalazinone-pyrazole derivatives have been shown to inhibit Aurora kinases A, B, and C, which are crucial for mitotic progression. researchgate.net The selectivity of these compounds against other kinases is a key area of ongoing research.
The following table summarizes the reported enzymatic inhibition data for some phthalazine derivatives:
| Compound Class | Target Enzyme | IC50 (µM) |
| Biarylurea with 4-chlorophthalazine | VEGFR-2 | 2.5 - 4.4 |
| Phthalazinone | DENV-2 | 0.64 |
| Phthalazinone-pyrazole | Aurora kinases | Not specified |
It is important to note that the inhibitory activity can be influenced by the nature of the substituents on the phthalazine core. researchgate.net For example, the hydrophobicity of the substituents has been shown to affect the bronchodilatory activity of some phthalazinone derivatives, although the precise mechanism remains to be fully elucidated. osf.io
Cellular Pathway Modulation Studies
The inhibition of molecular targets by this compound derivatives translates into the modulation of various cellular pathways, often leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Studies have demonstrated that treatment of cancer cell lines with these derivatives can lead to cell cycle arrest. bohrium.com For example, certain compounds were found to induce cell cycle arrest at the S phase boundary in MCF-7 breast cancer cells. bohrium.comresearchgate.net This indicates an interference with DNA replication, which is a hallmark of many cytotoxic cancer therapies.
In addition to cell cycle arrest, these compounds have been shown to induce apoptosis, or programmed cell death. nih.gov One study found that a particular derivative triggered a significant increase in the expression of cleaved caspase-3, a key executioner enzyme in the apoptotic cascade. bohrium.com Another derivative was shown to induce apoptosis in MDA-MB-231 breast cancer cells, with a significant increase in both early and late apoptotic cell populations. nih.gov
The anti-proliferative activity of these compounds has been evaluated against a variety of cancer cell lines. For example, a series of 1,4-disubstituted phthalazines showed potent cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line, with IC50 values in the micromolar range. cu.edu.eg Similarly, other derivatives have demonstrated broad-spectrum cytotoxic activity against the NCI 60 cell line panel. researchgate.net
The following table provides a summary of the observed cellular effects of some phthalazine derivatives:
| Compound Class | Cell Line | Cellular Effect |
| Biarylurea with phthalazine core | MCF-7 | Cell cycle arrest at S phase |
| Phthalazine derivative | MDA-MB-231 | Induction of apoptosis |
| 1,4-disubstituted phthalazines | MCF-7 | Cytotoxicity |
These findings underscore the potential of these compounds to modulate key cellular pathways involved in cancer cell survival and proliferation.
Investigation of Intracellular Localization and Distribution
The physicochemical properties of a molecule, such as its lipophilicity and charge, can significantly influence its ability to cross cellular membranes and accumulate in specific organelles. For instance, studies on benzophenothiazine derivatives, which are also nitrogen-containing heterocyclic compounds, have shown that minor structural modifications can dramatically alter their subcellular localization. nih.gov Some of these derivatives were found to localize primarily in lysosomes, while others accumulated more in mitochondria. nih.gov This differential localization was attributed to factors such as the membrane potential of the organelles and the pH gradient across the lysosomal membrane. nih.gov
Given that many of the molecular targets of phthalazine derivatives, such as receptor tyrosine kinases, are located on the cell membrane or within intracellular signaling complexes, it is likely that these compounds are taken up by cells and distribute within the cytoplasm. Research on a zinc phthalocyanine (B1677752) compound, for example, demonstrated its uptake into various cancer cell lines and its localization within the cytoplasm. nih.gov
The ability of these compounds to be taken up by cancer cells is a prerequisite for their therapeutic effect. The observation that some benzophenothiazine derivatives are taken up more readily by cancer cells than normal cells suggests a potential for selective targeting. nih.gov Further investigation into the intracellular trafficking of this compound derivatives using techniques such as fluorescence microscopy with tagged compounds would be highly beneficial for a more complete understanding of their mechanism of action.
Conclusion and Future Research Directions
Synthesis and Biological Activity of 1-Chloro-4-(4-fluorophenyl)phthalazine Derivatives
The synthesis of derivatives using 1-chloro-4-substituted-phthalazines is a well-established strategy in medicinal chemistry. The chlorine atom at the 1-position makes the compound a reactive starting material, susceptible to nucleophilic substitution reactions with various carbon, nitrogen, oxygen, and sulfur nucleophiles. derpharmachemica.combsb-muenchen.deresearchgate.net This reactivity allows for the introduction of diverse functional groups, leading to the generation of large libraries of novel compounds.
A common synthetic pathway involves the cyclization of a suitable precursor with hydrazine (B178648) hydrate (B1144303) to form the phthalazinone core, followed by treatment with phosphorus oxychloride (POCl₃) to yield the 1-chloro-phthalazine intermediate. nih.govnih.gov
The biological activities of these derivatives are extensive, with a primary focus on anticancer applications. derpharmachemica.comnih.gov Many synthesized derivatives have been screened for their cytotoxic effects against various human tumor cell lines, including Hepatocellular Carcinoma (HepG2), Mammary Gland Breast Cancer (MCF-7), Human Prostate Cancer (PC-3), and Colorectal Carcinoma (HCT-116). derpharmachemica.comnih.gov Some analogues have demonstrated potent cytotoxic effects, with IC₅₀ values indicating higher activity than standard control drugs like cisplatin (B142131) and doxorubicin. derpharmachemica.comresearchgate.netnih.gov For instance, certain 1-anilino-4-(arylsulfanylmethyl)phthalazines have shown superior in vitro activity against two cancer cell lines when compared to cisplatin. nih.gov
Table 1: Examples of Biologically Active Phthalazine (B143731) Derivatives
| Derivative Class | Biological Activity | Key Findings |
|---|---|---|
| 1-Anilino-4-(arylsulfanylmethyl)phthalazines | Anticancer | Showed higher in vitro activity than cisplatin against certain cancer cell lines. nih.gov |
| Tetrazole/Triazole/Imidazole bearing Phthalazines | Anticancer | Exhibited potent cytotoxic effects against four human tumor cell lines. derpharmachemica.com |
| Biaryl Ureas/Amides containing Phthalazine | VEGFR-2 Inhibition, Antiangiogenic | Introduction of a 4-chloro group resulted in a favorable increase in VEGFR-2 inhibitory activity. nih.gov |
| Hydrazinylphthalazines | Antioxidant, Anticancer | Demonstrated the highest antioxidant activity among tested compounds and significant cytotoxicity. researchgate.net |
Beyond anticancer activity, the broader class of phthalazine derivatives has been investigated for a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, anticonvulsant, cardiotonic, and vasorelaxant effects. derpharmachemica.comnih.gov
Unaddressed Challenges in Phthalazine-Based Drug Discovery
Despite the promising potential of phthalazine derivatives, several challenges hinder their development into clinical drugs. The field of drug discovery faces general obstacles such as escalating costs, the limitations of preclinical models in predicting human responses, and an incomplete understanding of the underlying mechanisms of complex diseases. cas.org
Specifically for phthalazine-based drug discovery, key challenges include:
Target Selectivity: Achieving high selectivity for a specific biological target is crucial to minimize off-target effects. The planar nature of the phthalazine ring can lead to interactions with multiple targets, necessitating extensive structure-activity relationship (SAR) studies to enhance selectivity. nih.gov
Drug Resistance: As with many anticancer agents, the development of resistance by tumor cells is a significant hurdle. Research must focus on designing phthalazine derivatives that can overcome known resistance mechanisms or that act on novel targets less prone to resistance. nih.gov
Pharmacokinetic Profile: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their efficacy and safety in vivo. Poor solubility or rapid metabolism can limit the therapeutic potential of otherwise highly active compounds. nih.govresearchgate.net
Synthetic Complexity: While the core synthesis is straightforward, accessing structurally diverse and complex analogues in an efficient manner remains a challenge. Developing innovative and versatile synthetic methodologies is crucial for exploring a wider chemical space. nih.govresearchgate.net
Addressing these challenges requires a multidisciplinary approach, combining advanced synthetic chemistry, computational modeling, and comprehensive biological evaluation. nih.gov
Emerging Research Avenues for this compound and its Analogues
Future research on this compound and its derivatives is poised to explore several exciting avenues, leveraging new technologies and therapeutic concepts.
Cancer and other complex diseases often involve multiple biological pathways. nih.gov Consequently, agents that can modulate several targets simultaneously—so-called "single molecule, multi-target" drugs—are gaining significant attention. nih.gov This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance. nih.gov The phthalazine scaffold is well-suited for the design of multi-targeted agents. For example, derivatives have been designed to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) along with other key kinases involved in cancer progression. nih.govnih.gov Future work could focus on designing analogues of this compound that combine pharmacophores to inhibit distinct but complementary targets, such as different protein kinases or pathways involved in angiogenesis and cell proliferation.
While much of the research has concentrated on cancer, the diverse pharmacological activities reported for the broader phthalazine class suggest significant untapped potential in other areas. nih.govresearchgate.net Future investigations could systematically screen libraries of this compound derivatives for novel therapeutic applications, including:
Cardiovascular Diseases: Building on the known cardiotonic, vasorelaxant, and antihypertensive properties of some phthalazines. nih.gov
Neurodegenerative Diseases: Exploring potential activities as anticonvulsants or modulators of other central nervous system targets. derpharmachemica.com
Infectious Diseases: Investigating activity against a broader range of bacterial, fungal, and parasitic pathogens, given the established antimicrobial potential of some derivatives. researchgate.net
Understanding the precise mechanism of action is fundamental to drug development. Advanced "omics" technologies—such as genomics, proteomics, and metabolomics—offer powerful tools to elucidate how chemical compounds affect biological systems on a global scale. researchgate.netresearchgate.net Integrating these technologies into the study of this compound analogues could provide deep mechanistic insights. nih.govnih.gov
Potential applications include:
Target Identification: Using proteomic approaches to identify the direct binding partners and downstream targets of active compounds.
Pathway Analysis: Employing transcriptomics and metabolomics to map the cellular pathways perturbed by the drug, revealing its comprehensive mechanism of action. researchgate.net
Biomarker Discovery: Identifying genetic or protein-based biomarkers that can predict which patient populations are most likely to respond to a particular phthalazine-based therapy. researchgate.net
By combining these advanced biological techniques with synthetic chemistry, researchers can accelerate the journey of promising phthalazine compounds from the laboratory to the clinic.
Q & A
Q. What are the standard synthetic routes for 1-Chloro-4-(4-fluorophenyl)phthalazine, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves two key steps:
Cyclocondensation : Reaction of 2-(4-fluorobenzoyl)benzoic acid with hydrazine hydrate to form 4-(4-fluorophenyl)phthalazin-1(2H)-one .
Chlorination : Treatment with phosphorus oxychloride (POCl₃) under reflux to replace the hydroxyl group with chlorine, yielding this compound .
Critical Conditions :
- Excess POCl₃ ensures complete conversion.
- Reaction temperature (typically 80–100°C) and time (4–6 hours) must be tightly controlled to avoid side products.
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- ¹H/¹³C NMR : Confirms substitution patterns and aromatic proton environments .
- IR Spectroscopy : Identifies C-Cl (750–550 cm⁻¹) and C-F (1250–1100 cm⁻¹) stretches .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z: calculated for C₁₄H₈ClFN₂: 266.02) .
- Elemental Analysis : Ensures purity (>95% by CHN analysis) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats .
- Ventilation : Use fume hoods to mitigate inhalation risks.
- Waste Disposal : Follow hazardous waste guidelines for halogenated compounds .
Advanced Research Questions
Q. How does the 4-fluorophenyl substituent influence the biological activity of phthalazine derivatives compared to other substituents (e.g., chloro or methoxy groups)?
Q. What computational strategies are employed to predict the pharmacological activity and ADMET profile of this compound?
Q. How can researchers resolve contradictions in reactivity data when substituting different aryl groups during synthesis?
- Case Study : Discrepancies in nucleophilic substitution rates between 4-fluorophenyl and 4-chlorophenyl analogs may arise from:
- Electronic Effects : Fluorine’s strong electron-withdrawing nature accelerates SNAr reactions compared to chlorine .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of reactants .
- Experimental Validation : Use kinetic studies (e.g., monitoring reaction progress via TLC/HPLC) to identify rate-limiting steps .
Q. What strategies improve reaction yields in nucleophilic substitution reactions involving this compound?
- Catalyst Use : Potassium carbonate (K₂CO₃) in DMF facilitates deprotonation of nucleophiles (e.g., amines, thiols) .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C) while maintaining >85% yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
